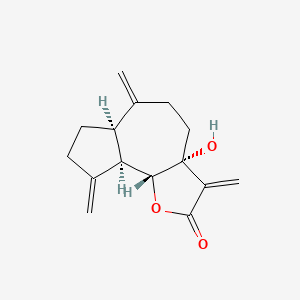

7alpha-Hydroxydehydrocostus lactone

描述

Contextualization within Sesquiterpene Lactone Research

Sesquiterpene lactones are a large and diverse group of secondary metabolites found predominantly in plants, especially within the Asteraceae family. nih.govresearchgate.net These compounds are characterized by a 15-carbon skeleton and a lactone ring. The α-methylene-γ-lactone group, a common feature in many sesquiterpene lactones, is often considered responsible for much of their biological reactivity. researchgate.net

The broader class of sesquiterpene lactones is the subject of extensive research due to a wide array of observed biological activities. nih.gov These include anti-inflammatory, antimicrobial, and antitumor effects. nih.govnih.gov Plants produce these compounds for various ecological roles, such as defense against herbivores, insects, and microbes, and protection from environmental stressors like oxidative damage. nih.gov Within this large family, 7-hydroxyl-bearing sesquiterpene lactones like 7alpha-Hydroxydehydrocostus lactone are noted as being relatively uncommon in nature, making them a subject of specific scientific interest. scielo.org.mx

Overview of this compound's Significance in Natural Product and Medicinal Chemistry Research

The significance of this compound in the research community stems from its distinct biological activities, which differ from its more common structural relatives. A key area of investigation has been its potent molluscicidal activity against Biomphalaria glabrata snails. scielo.org.mx These snails are intermediate hosts in the life cycle of the parasite responsible for human schistosomiasis, a disease affecting millions globally. scielo.org.mx This specific activity is noteworthy because the structurally similar compound, dehydrocostus lactone, is not active against this snail species. scielo.org.mx

Furthermore, this compound has been shown to be a potent inhibitor of the enzyme phosphofructokinase (PFK). scielo.org.mx Research has indicated that it exhibits a twenty-fold higher in vitro inhibitory activity towards mammalian PFK compared to dehydrocostus lactone. scielo.org.mx It has been suggested that the presence of a hydroxyl group in proximity to the lactone functionality may enhance this inhibition, possibly through hydrogen bonding at the enzyme's active site. scielo.org.mx

Historical and Current Research Perspectives on Structurally Related Sesquiterpenoids

The research context of this compound is enriched by the extensive studies on structurally related sesquiterpenoids. Dehydrocostus lactone, which lacks the 7-hydroxyl group, is a major bioactive compound isolated from the roots of plants like Saussurea lappa. nih.govnih.gov It has been the focus of numerous studies for its anti-inflammatory, anti-ulcer, immunomodulatory, and anti-cancer properties. nih.govnih.gov Research has explored its mechanisms of action, such as the inhibition of the NF-κB signaling pathway in certain cancer cell lines. nih.gov

Other related sesquiterpene lactones have also been investigated for their therapeutic potential.

Alantolactone (B1664491) has demonstrated growth-inhibitory properties in triple-negative breast cancer cells. nih.gov

Parthenolide , another well-known sesquiterpene lactone, has been studied for various therapeutic utilities. researchgate.net

Artemisinin and its derivatives are famous for their potent anti-malarial effects and have been evaluated in clinical trials for other applications. nih.govnih.gov

The study of these related compounds provides a comparative framework for understanding the structure-activity relationships that govern the biological effects of sesquiterpene lactones. The modification of these natural compounds through synthetic chemistry to create new derivatives with potentially enhanced activity or selectivity is also an active area of research. researchgate.netmdpi.com

Data Tables

Table 1: Comparison of Investigated Biological Activities

| Compound Name | Investigated Biological Activities | Reference(s) |

|---|---|---|

| This compound | Molluscicidal, Phosphofructokinase (PFK) inhibition | scielo.org.mx |

| Dehydrocostus lactone | Anti-inflammatory, Anti-ulcer, Immunomodulatory, Anti-cancer, Antibacterial, Leishmanicidal | nih.govnih.govmedchemexpress.comnih.gov |

| Alantolactone | Anti-cancer | nih.gov |

| Parthenolide | Anti-inflammatory, Anti-cancer | nih.govnih.gov |

| Artemisinin | Anti-malarial, Anti-cancer | nih.govnih.gov |

| 7-hydroxyfrullanolide | Anti-inflammatory | nih.gov |

Table 2: Natural Sources of Selected Sesquiterpene Lactones

| Compound Name | Example Natural Source(s) | Reference(s) |

|---|---|---|

| Dehydrocostus lactone | Saussurea lappa, Inula helenium, Echinops kebericho | nih.govmedchemexpress.comnih.gov |

| 7-hydroxyfrullanolide | Sphaeranthus indicus | nih.gov |

| Alantolactone | Inula helenium | nih.gov |

| Parthenolide | Tanacetum parthenium | nih.gov |

| Artemisinin | Artemisia annua | nih.gov |

| Cumanin | Ambrosia tenuifolia | mdpi.com |

Structure

3D Structure

属性

CAS 编号 |

64225-27-0 |

|---|---|

分子式 |

C15H18O3 |

分子量 |

246.3 g/mol |

IUPAC 名称 |

(3aR,6aR,9aR,9bR)-3a-hydroxy-3,6,9-trimethylidene-5,6a,7,8,9a,9b-hexahydro-4H-azuleno[4,5-b]furan-2-one |

InChI |

InChI=1S/C15H18O3/c1-8-6-7-15(17)10(3)14(16)18-13(15)12-9(2)4-5-11(8)12/h11-13,17H,1-7H2/t11-,12-,13+,15+/m0/s1 |

InChI 键 |

ZTYPRVNFNKGSDK-RMRHIDDWSA-N |

SMILES |

C=C1CCC2(C(C3C1CCC3=C)OC(=O)C2=C)O |

手性 SMILES |

C=C1CC[C@@]2([C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C)O |

规范 SMILES |

C=C1CCC2(C(C3C1CCC3=C)OC(=O)C2=C)O |

产品来源 |

United States |

Botanical and Biotechnological Sources of 7alpha Hydroxydehydrocostus Lactone for Research

Natural Occurrence and Distribution in Specific Plant Genera

7alpha-Hydroxydehydrocostus lactone is found in various plant species, often alongside other structurally similar sesquiterpene lactones. Its presence has been documented in the genera Saussurea, Magnolia, Laurus, and Inula.

Saussurea : The genus Saussurea, particularly the species Saussurea lappa (also known as Aucklandia lappa), is a well-established source of dehydrocostus lactone, a precursor to its hydroxylated form. tandfonline.comnih.gov The roots of this plant, commonly referred to as costus roots, are rich in sesquiterpene lactones. nih.gov Research has shown that dehydrocostus lactone and its derivatives are major constituents of this plant. tandfonline.comphcog.com

Magnolia : Species within the Magnolia genus have also been identified as sources of sesquiterpene lactones, including compounds related to this compound. For instance, dehydrocostus lactone has been isolated from the leaves of Magnolia sieboldii. nih.gov Additionally, costunolide (B1669451), another related sesquiterpene lactone, has been identified in Magnolia grandiflora and Magnolia sieboldii. researchgate.netnih.gov The presence of these related compounds suggests that Magnolia species are a valuable resource for isolating and studying these types of molecules.

Laurus : The leaves of Laurus nobilis, commonly known as bay leaf, contain a variety of sesquiterpene lactones. researchgate.netmdpi.comrutgers.edu While direct isolation of this compound is not prominently reported, the presence of its precursor, dehydrocostus lactone, and other similar compounds like costunolide, santamarine, and reynosin, has been confirmed. researchgate.netnih.gov This indicates that Laurus nobilis is a potential source for obtaining the foundational structures needed for the synthesis or isolation of this compound.

Inula : The genus Inula, with Inula helenium (elecampane) being a notable species, is recognized for its high concentration of sesquiterpene lactones in its roots. nih.govwikipedia.org While the primary lactones isolated are often alantolactone (B1664491) and isoalantolactone, the general abundance of sesquiterpenoids in this genus makes it a subject of interest for researchers seeking novel or rare lactones. nih.govmdpi.com

Table 1: Natural Occurrence of Related Sesquiterpene Lactones in Various Plant Genera

| Plant Genus | Species | Plant Part | Isolated Compounds |

| Saussurea | S. lappa | Roots | Dehydrocostus lactone, Costunolide tandfonline.comnih.govphcog.comresearchgate.net |

| Magnolia | M. sieboldii, M. grandiflora | Leaves | Dehydrocostus lactone, Costunolide nih.govresearchgate.netnih.gov |

| Laurus | L. nobilis | Leaves, Fruits | Dehydrocostus lactone, Costunolide, Santamarine, Reynosin researchgate.netnih.gov |

| Inula | I. helenium | Roots | Alantolactone, Isoalantolactone nih.govnih.gov |

In Vitro Plant Cell Culture and Biotechnological Production Approaches for Research Applications

To overcome the limitations of relying on natural plant sources, such as geographical and seasonal variability, researchers have turned to in vitro plant cell culture techniques. This approach allows for the controlled production of specific compounds in a laboratory setting. While the direct production of this compound through this method is not extensively documented, the principles of plant tissue culture are well-established for producing other secondary metabolites. mdpi.com The successful cultivation of tobacco cells for the production of various compounds demonstrates the potential of this technology. mdpi.com For instance, studies on the in vitro growth of gastrinoma cancer cells have utilized dehydrocostus lactone, indicating the availability of this precursor for further research and potential biotechnological production of its derivatives. nih.govnih.gov

Microbial Biotransformation Research for Analog Generation

Microbial biotransformation offers a powerful tool for generating novel analogs of natural products, including this compound. This process involves using microorganisms to modify the chemical structure of a starting compound, or precursor. Research has demonstrated that fungi, such as Mucor polymorphosporus, can transform dehydrocostus lactone into several hydroxylated derivatives. tandfonline.comtandfonline.comnih.gov This method provides a means to produce a variety of related compounds that may not be readily available from natural sources.

A study on the biotransformation of dehydrocostus lactone by Mucor polymorphosporus resulted in the production of four different compounds, including hydroxylated versions of the parent molecule. tandfonline.comnih.gov This highlights the potential of using microbial systems to create a library of analogs for further scientific investigation. The ability to generate these new structures is valuable for structure-activity relationship studies and for exploring the diverse biological properties of this class of compounds.

Table 2: Microbial Biotransformation of Dehydrocostus Lactone

| Microorganism | Precursor Compound | Resulting Analogs | Reference |

| Mucor polymorphosporus | Dehydrocostus lactone | 11α,13-dihydrodehydrocostuslactone, 3α-hydroxy-11α,13-dihydrodehydrocostuslactone, 3β-hydroxy-4β,15,11α,13-tetrahydrodehydrocostuslactone, 2β-hydroxyl-11α,13-dihydrodehydrocostuslactone | tandfonline.comtandfonline.comnih.gov |

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The separation of this compound from its natural sources, often alongside structurally similar compounds like dehydrocostus lactone, necessitates advanced chromatographic methods. These techniques offer high resolution and efficiency, which are essential for purifying specific constituents from intricate plant extracts. While often isolated from Costus resinoid using methods like vacuum liquid chromatography, more advanced techniques are employed for higher purity and efficiency. scielo.org.mx

Matrix Solid-Phase Dispersion (MSPD) in Research

Matrix Solid-Phase Dispersion (MSPD) is an analytical process that combines sample extraction and cleanup into a single, efficient step. nih.govmdpi.com First reported in 1989, this technique involves blending a solid or semi-solid sample directly with a solid-phase sorbent (like C18-derivatized silica) to achieve simultaneous sample disruption and dispersion. nih.govresearchgate.net This process creates a homogenous mixture where the sample matrix is disrupted, and its components are retained on the sorbent's surface. researchgate.net The target analytes can then be selectively eluted using an appropriate solvent, while interfering substances remain bound to the sorbent. nih.govresearchgate.net

The MSPD process offers several advantages, including reduced solvent consumption, minimal sample manipulation, and the ability to process viscous biological samples effectively. researchgate.netrsc.org It is a versatile and cost-effective alternative to traditional extraction methods. researchgate.net While specific MSPD protocols for this compound are not extensively detailed, the technique has been successfully applied to the analysis of its parent compound, dehydrocostus lactone, from sources like Saussurea lappa. researchgate.net

Table 1: Steps in a Typical Matrix Solid-Phase Dispersion (MSPD) Procedure

| Step | Description | Purpose |

| 1. Blending | The sample (e.g., plant tissue) is blended with a solid-phase sorbent in a mortar. | To disrupt the sample matrix and disperse it over the surface of the sorbent. |

| 2. Column Packing | The resulting mixture is packed into a chromatography column. | To create a packed bed for the subsequent elution step. |

| 3. Washing | An initial, non-polar solvent (e.g., hexane) may be passed through the column. | To remove highly non-polar interfering compounds like lipids. |

| 4. Elution | A solvent or solvent mixture of appropriate polarity is used to wash the target analyte from the column. | To selectively recover the compound of interest. |

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique. nih.gov Unlike conventional column chromatography, HSCCC avoids the use of a solid support matrix, thereby eliminating issues such as irreversible adsorption of the sample onto the stationary phase. nih.gov The method relies on partitioning solutes between two immiscible liquid phases within a centrifugal field. This allows for a high recovery of the target compounds, making it ideal for the preparative separation of natural products. nih.gov

HSCCC has been recognized as an effective method for isolating various bioactive compounds, including alkaloids and sesquiterpene lactones. researchgate.netnih.gov Its advantages include large injection volumes, low cost, and high separation efficiency. nih.gov The successful application of HSCCC for the isolation of dehydrocostus lactone suggests its strong potential for the purification of its hydroxylated derivative, this compound, from complex mixtures. researchgate.net The process can also be coupled online with other analytical techniques for real-time monitoring of fraction purity. capes.gov.br

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purity assessment of isolated natural products like this compound. It is widely used for the simultaneous quantification of costunolide and dehydrocostus lactone in various samples. nih.govresearchgate.net The technique offers high resolution, sensitivity, and reproducibility, allowing for the accurate determination of a compound's purity. nih.gov

In a typical HPLC analysis for sesquiterpene lactones, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govresearchgate.netbenthamopenarchives.com Detection is commonly performed using an ultraviolet (UV) detector. researchgate.netbenthamopenarchives.com The purity of isolated compounds like dehydrocostus lactone has been determined to be over 98% using HPLC, highlighting the method's reliability. nih.gov The development of sensitive HPLC methods is crucial for quantifying lactone and hydroxy-acid forms of complex molecules in various matrices. nih.gov

Table 2: Example HPLC Conditions for Analysis of Related Sesquiterpene Lactones

| Parameter | Condition 1 | Condition 2 |

| Column | Waters NOVAPAK HR C18 (300 × 3.9 mm, 6 μm) nih.gov | Hypersil ODS C18 researchgate.net |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) researchgate.net | Methanol:Water (70:30, v/v) benthamopenarchives.com |

| Flow Rate | 1.0 mL/min researchgate.net | 0.5 mL/min benthamopenarchives.com |

| Detection | UV at 210 nm researchgate.net | UV at 225 nm benthamopenarchives.com |

| Purity Achieved | >98% for Dehydrocostus lactone nih.gov | N/A |

Spectroscopic and Spectrometric Approaches for Structural Determination and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the complete proton (¹H) and carbon (¹³C) framework of the molecule.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the structure. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. nih.govnih.gov

The structures of numerous sesquiterpene lactones have been identified through comprehensive analysis of their spectral data (UV, IR, MS, ¹H NMR, ¹³C NMR, and 2D NMR) and comparison with published values. nih.govscielo.br

Mass Spectrometry (MS) Techniques in Elucidation and Identification

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRESIMS) allows for the determination of the precise molecular formula. scielo.br

When coupled with chromatographic systems like HPLC or UPLC (Ultra-Performance Liquid Chromatography), MS becomes a powerful tool for both quantification and structural confirmation. nih.govresearchgate.net In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information that can be used to identify the compound and its metabolites. nih.gov For instance, a sensitive UPLC-MS/MS method has been developed for the quantification of costunolide and dehydrocostus lactone, using precursor-to-product ion transitions of m/z 233→187 and m/z 231→185, respectively. nih.gov The molecular weight of dehydrocostus lactone is established at 230.30 g/mol . nih.gov

Table 3: Spectrometric Data for Dehydrocostus Lactone (Reference for this compound)

| Technique | Observation | Reference |

| Molecular Formula | C₁₅H₁₈O₂ | nih.gov |

| Molecular Weight | 230.130679813 Da (Computed) | nih.gov |

| UPLC-MS/MS Transition | m/z 231 → 185 | nih.gov |

Research Methodologies for the Study of this compound

The investigation into complex natural products like this compound, a guaianolide sesquiterpene lactone, relies on a systematic series of advanced chemical techniques. These methodologies facilitate the extraction of the compound from its natural sources, its separation from a complex mixture of other phytochemicals, and the precise determination of its three-dimensional structure. This article details the research approaches employed for the isolation, purification, and definitive structural characterization of this compound, with a particular focus on the application of X-ray crystallography.

Research Methodologies for Isolation, Purification, and Structural Characterization of 7alpha Hydroxydehydrocostus Lactone

The elucidation of the chemical nature of 7alpha-Hydroxydehydrocostus lactone is a multi-step process that begins with its extraction from plant material and culminates in the unambiguous determination of its molecular structure and stereochemistry.

The initial step involves the extraction of the compound from its natural source, often from plants of the Asteraceae family, such as Inula racemosa. The general workflow for isolating and purifying this compound and related sesquiterpenoids is outlined below.

The process typically begins with the collection and preparation of the plant material, such as the roots, which are cleaned, dried, and pulverized to increase the surface area for solvent extraction. A common method employed is Soxhlet extraction, where a solvent like methanol (B129727) or chloroform (B151607) is used to extract a broad range of compounds from the powdered plant material over an extended period. mdpi.com Following extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

The crude extract is a complex mixture of numerous phytochemicals with varying polarities. To simplify this mixture, solvent-solvent partitioning is employed. The extract is typically suspended in water and sequentially partitioned with immiscible organic solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate (B1210297). nih.gov Sesquiterpene lactones like this compound are moderately polar and often concentrate in the ethyl acetate fraction.

The enriched fraction is then subjected to one or more chromatographic techniques to isolate the target compound in high purity.

Column Chromatography (CC): This is a fundamental purification technique where the extract is passed through a stationary phase, such as silica (B1680970) gel or alumina, packed into a column. A solvent or a gradient of solvents (mobile phase) is used to elute the compounds based on their affinity for the stationary phase. mdpi.com Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative or semi-preparative HPLC is often used. This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, providing higher resolution and separation efficiency compared to standard column chromatography.

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods and X-ray crystallography.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of NMR experiments is used to piece together the structure.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, ¹H NMR would reveal characteristic signals for the vinyl protons of the exocyclic methylene (B1212753) groups, the proton at the hydroxyl-bearing carbon (H-7), and other protons on the guaianolide skeleton.

¹³C NMR and DEPT: The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule and confirming the placement of functional groups like the lactone carbonyl and the hydroxyl group.

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. Fragmentation patterns observed in the mass spectrum can also offer structural clues that corroborate the data from NMR spectroscopy.

While NMR and MS can define the planar structure and relative stereochemistry of a molecule, determining its absolute configuration requires a method that can distinguish between enantiomers. Single-crystal X-ray crystallography is the most reliable and definitive technique for this purpose. Current time information in नागपूर डिव्हिजन, IN.

The process involves growing a high-quality single crystal of the pure compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the positions of all atoms in the crystal lattice can be determined with high precision.

To establish the absolute configuration of a chiral molecule containing only light atoms (like carbon, hydrogen, and oxygen), the phenomenon of anomalous dispersion (or resonant scattering) is utilized. Current time information in Garhwal Division, IN.nih.gov By carefully measuring the intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l), which are identical for centrosymmetric structures but can differ slightly for non-centrosymmetric chiral structures, the true absolute stereochemistry can be determined. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer. Current time information in Garhwal Division, IN.

While the specific crystallographic data for this compound is not available in the reviewed literature, the table below provides an illustrative example of the crystallographic data obtained for a related guaianolide sesquiterpene lactone, showcasing the parameters determined in such an analysis.

| Parameter | Value (Illustrative Example for a Guaianolide) |

|---|---|

| Chemical Formula | C₁₅H₂₀O₄ |

| Formula Weight | 264.32 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.128(3) |

| b (Å) | 12.451(5) |

| c (Å) | 18.345(7) |

| Volume (ų) | 1399.8(9) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.254 |

| Flack Parameter | 0.0(2) |

Biosynthetic Pathways and Precursor Studies of 7alpha Hydroxydehydrocostus Lactone

Elucidation of Isoprenoid Pathway Intermediates and Enzymes

The journey to 7alpha-hydroxydehydrocostus lactone begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways in plants: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the 15-carbon intermediate, farnesyl pyrophosphate (FPP). FPP is the direct precursor to a vast array of sesquiterpenoids, including the sesquiterpene lactones.

The initial committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP to form a germacrene A scaffold. This reaction is catalyzed by germacrene A synthase (GAS). Subsequent oxidation of germacrene A at the C12-methyl group, followed by further oxidation to a carboxylic acid, is carried out by a cytochrome P450 enzyme, germacrene A oxidase (GAO). This series of reactions leads to the formation of germacrene A acid, a key intermediate.

| Compound Name | Role in Biosynthesis |

| Isopentenyl pyrophosphate (IPP) | C5 Isoprenoid building block |

| Dimethylallyl pyrophosphate (DMAPP) | C5 Isoprenoid building block |

| Farnesyl pyrophosphate (FPP) | C15 Precursor of sesquiterpenoids |

| Germacrene A | Initial cyclized sesquiterpene |

| Germacrene A acid | Oxidized intermediate |

| Costunolide (B1669451) | Key sesquiterpene lactone intermediate |

| Dehydrocostus lactone | Direct precursor to the final compound |

Investigation of Enzymatic Steps in Lactone Ring Formation

The formation of the characteristic γ-lactone ring is a defining feature of sesquiterpene lactones. Research has shown that this crucial step is catalyzed by a specific type of cytochrome P450 enzyme. In the biosynthesis of the closely related compound costunolide, an enzyme known as costunolide synthase facilitates the hydroxylation of germacrene A acid at the C6 position. This is followed by a spontaneous, non-enzymatic intramolecular Michael-type addition, where the newly introduced hydroxyl group attacks the C12-carboxyl group, leading to the closure of the lactone ring.

Given the structural similarity, it is highly probable that the biosynthesis of dehydrocostus lactone follows a similar mechanism, starting from a dehydro-derivative of germacrene A acid. The final step in the formation of this compound is the stereospecific hydroxylation at the C7 position of the dehydrocostus lactone core. This reaction is also presumed to be catalyzed by a cytochrome P450 monooxygenase. While the specific enzyme responsible for this 7-alpha hydroxylation has not yet been isolated and characterized from a natural source, the well-established role of cytochrome P450 enzymes in the hydroxylation of a vast array of secondary metabolites strongly supports this hypothesis. These enzymes are known for their ability to introduce hydroxyl groups at specific positions on complex molecules, a crucial step in increasing their diversity and biological activity.

| Enzyme | Function |

| Farnesyl pyrophosphate synthase (FPPS) | Synthesis of FPP |

| Germacrene A synthase (GAS) | Cyclization of FPP to germacrene A |

| Germacrene A oxidase (GAO) | Oxidation of germacrene A to germacrene A acid |

| Costunolide synthase (a cytochrome P450) | Catalyzes lactone ring formation |

| Putative 7-alpha hydroxylase (a cytochrome P450) | Hydroxylation of dehydrocostus lactone |

Biotransformation Research and Metabolite Profiling Studies

In the absence of a fully elucidated enzymatic pathway from the natural source, researchers have turned to biotransformation as a means to produce this compound and to study the potential enzymatic reactions involved. Biotransformation utilizes microorganisms, such as fungi and bacteria, to carry out specific chemical modifications on a substrate.

Studies have demonstrated the successful use of filamentous fungi, such as Aspergillus species, in the hydroxylation of various sesquiterpenoids. For instance, the biotransformation of the related sesquiterpene lactone, vulgarin, by Aspergillus niger has been shown to yield hydroxylated derivatives. nih.gov This suggests that a similar approach could be employed for the targeted 7-alpha hydroxylation of dehydrocostus lactone. Such studies not only provide a potential route for the semi-synthesis of the target compound but also offer insights into the types of enzymes capable of performing this specific hydroxylation.

Metabolite profiling of plants known to produce this compound, such as Saussurea lappa, has been instrumental in identifying key biosynthetic intermediates. nih.govresearchgate.net Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, have enabled the detection and quantification of compounds like dehydrocostus lactone and costunolide in plant extracts. nih.govresearchgate.net These profiling studies provide a chemical snapshot of the biosynthetic machinery at work and help to piece together the sequence of enzymatic reactions. The presence of dehydrocostus lactone in significant quantities in these plants further solidifies its role as the immediate precursor to this compound.

| Research Area | Key Findings |

| Biotransformation | Fungi like Aspergillus niger are capable of hydroxylating sesquiterpene lactones, suggesting a viable route for producing this compound. nih.gov |

| Metabolite Profiling | Analytical studies of Saussurea lappa have confirmed the presence of key precursors, including dehydrocostus lactone and costunolide. nih.govresearchgate.net |

Total Synthesis and Semisynthesis Research of 7alpha Hydroxydehydrocostus Lactone and Its Analogs

Strategic Approaches to the Sesquiterpene Lactone Core

The construction of the sesquiterpene lactone core, a characteristic feature of this class of compounds, has been a central theme in numerous synthetic endeavors. tandfonline.comacs.org These natural products are derived biosynthetically from farnesyl pyrophosphate and are defined by their 15-carbon backbone and a signature lactone ring. tandfonline.com The sheer diversity of sesquiterpene lactones, with over 5,000 identified, underscores the varied synthetic challenges they present. tandfonline.com

Researchers have devised various strategies to assemble the fundamental framework of these molecules. A key challenge lies in the stereocontrolled formation of the cyclic systems, which can be either cis- or trans-fused. nih.gov Synthetic approaches often aim to replicate the natural biosynthetic pathways, which involve the cyclization of acyclic precursors. nih.gov For instance, the biosynthesis of (+)-costunolide, a related germacranolide, proceeds from germacra-1(10),4,11(13)-trien-12-oic acid, highlighting the enzymatic precision that synthetic methods strive to mimic. nih.gov

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry is paramount in the total synthesis of complex natural products like 7alpha-Hydroxydehydrocostus lactone. Chemists have employed a range of powerful stereoselective reactions to control the spatial arrangement of atoms. acs.orgnih.gov

Asymmetric Anti-Aldol Reactions in Chirality Control

Asymmetric aldol (B89426) reactions are a cornerstone of modern organic synthesis, enabling the creation of specific stereoisomers. harvard.edu In the context of sesquiterpene lactone synthesis, highly stereoselective asymmetric anti-aldol reactions have been instrumental in producing enantiopure substrates. researchgate.netresearchgate.net These reactions, often mediated by chiral auxiliaries or catalysts, facilitate the formation of the desired anti-relationship between the newly formed hydroxyl and the adjacent stereocenter. harvard.edu The Zimmerman-Traxler model provides a rational framework for predicting the stereochemical outcome of aldol reactions involving metal enolates, suggesting a chair-like transition state. harvard.edu The choice of metal, such as boron, can reliably lead to the predicted syn- or anti-adducts depending on the enolate geometry. harvard.edu

The synthesis of natural products like (−)-antrocin has showcased the power of substrate-controlled stereoselective aldol condensations to construct the essential lactone core. nih.gov Similarly, the total synthesis of (+)-8-epi-xanthatin has featured an asymmetric aldol reaction as a key step. nih.gov These examples underscore the utility of aldol chemistry in establishing critical stereocenters within the sesquiterpene framework.

Domino Enediyne and Dienyne Metathesis Strategies

Domino reactions, where a single event triggers a cascade of bond-forming transformations, offer an elegant and efficient approach to complex molecular architectures. In the synthesis of sesquiterpenoids, domino enediyne and dienyne metathesis reactions have emerged as powerful tools. researchgate.netchimia.ch These reactions, often catalyzed by ruthenium complexes like the Grubbs catalysts, can construct multiple rings in a single operation. chimia.ch

An efficient total synthesis of (−)-dehydrocostus lactone has been reported that extends an earlier domino enediyne metathesis approach to a domino dienyne metathesis strategy. researchgate.netresearchgate.net This method provides access to suitably functionalized hydroazulene cores, which are common structural motifs in this class of compounds. researchgate.net The mechanism involves an initial enyne metathesis followed by a ring-closing metathesis (RCM) to form the fused ring system. chimia.ch The strategic placement of terminal and internal olefins within the dienyne precursor can direct the tandem process to selectively form the desired 5,7,5-fused ring system. chimia.ch

Semisynthetic Modifications from Related Natural Products

Semisynthesis, the chemical modification of readily available natural products, provides a valuable alternative to total synthesis for accessing analogs of complex molecules.

Oxidation Reactions (e.g., with m-CPBA, SeO2)

Oxidation reactions are frequently employed to introduce new functional groups into existing molecular frameworks. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. masterorganicchemistry.com This reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond. masterorganicchemistry.comlibretexts.org The stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

In the context of sesquiterpene lactones, oxidation of a related compound, dehydrocostus lactone, in the presence of NADPH and a chicory root extract led to the formation of a new, unidentified product. nih.gov This highlights the potential for enzymatic or chemical oxidation to generate novel derivatives. While not explicitly detailed for this compound in the provided context, the use of oxidizing agents like m-CPBA and selenium dioxide (SeO2) represents a standard and powerful strategy for the hydroxylation and functionalization of sesquiterpene skeletons.

Diazomethane (B1218177) Treatment and Photochemical Processes

Information regarding the specific use of diazomethane treatment and photochemical processes in the direct semisynthesis of this compound is not available in the provided search results. However, these methods are recognized as valuable tools in organic synthesis. Photochemical reactions, for instance, have been utilized in the synthesis of certain sesquiterpenoids. researchgate.net The application of such processes to modify dehydrocostus lactone or other related precursors could potentially lead to the desired 7-hydroxy derivative or other valuable analogs.

Michael Addition Reactions for Derivative Synthesis

The Michael addition, or conjugate addition, reaction is a cornerstone of organic synthesis, valued for its ability to form carbon-carbon and carbon-heteroatom bonds. chemrevlett.commasterorganicchemistry.com This reaction involves the addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor"). masterorganicchemistry.comyoutube.com The dehydrocostus lactone core, a precursor and structural relative to 7α-Hydroxydehydrocostus lactone, contains a reactive α,β-unsaturated γ-lactone moiety. This feature makes it an ideal Michael acceptor, enabling the synthesis of a diverse array of derivatives. royalsocietypublishing.orgbgu.ac.il

The primary motivation for synthesizing these derivatives is to explore their structure-activity relationships and to potentially enhance their biological activities. nih.gov The α-methylene-γ-lactone structure is considered crucial for the bioactivity of many sesquiterpene lactones. royalsocietypublishing.orgnih.gov By modifying this site through Michael addition, researchers can fine-tune the molecule's properties.

A notable application of this strategy is the Thia-Michael addition, where a thiol is used as the nucleophile. In a recent study, a series of novel thiol-Michael addition derivatives of dehydrocostuslactone were synthesized using a regioselective approach. bgu.ac.il This research demonstrated that various thiols can be efficiently added to the exocyclic double bond of the lactone ring, leading to new compounds with potentially enhanced anticancer properties. bgu.ac.il For example, one derivative, designated as compound 16 in the study, showed significantly more potent activity against certain cancer cell lines compared to the parent dehydrocostuslactone. bgu.ac.il

Similarly, Aza-Michael additions using amines as nucleophiles have been employed. The synthesis of 13-amino derivatives of dehydrocostus lactone has been achieved through this method, further expanding the library of available analogs for biological screening. researchgate.net

Table 1: Examples of Michael Addition Derivatives of Dehydrocostuslactone

| Michael Acceptor | Michael Donor (Nucleophile) | Reaction Type | Resulting Derivative Class |

|---|---|---|---|

| Dehydrocostuslactone | Thiols (R-SH) | Thia-Michael Addition | 13-Thiol Derivatives |

These synthetic efforts highlight the utility of the Michael addition reaction as a straightforward and effective method for diversifying the chemical space around the dehydrocostus lactone scaffold.

Novel Oxidative Approaches (e.g., Using Dioxygen as Sole Oxidant)

The synthesis of sesquiterpene lactones is often complicated by the need for extensive oxidative modifications to build their densely functionalized structures. nih.govnih.gov Traditional methods frequently rely on stoichiometric, and often harsh, oxidizing agents. A significant advancement in this area is the development of synthetic strategies that mimic nature's own "oxidase phase," employing molecular oxygen (dioxygen) as the ultimate, environmentally benign oxidant. nih.govnih.gov

Once obtained, the dehydrocostus lactone was subjected to further oxidation using a novel catalytic system. This system utilized a diketone photocatalyst (DKP), selenium dioxide (SeO₂), a Hantzsch ester, and, crucially, dioxygen from the air. nih.gov This method facilitated the allylic oxidation of dehydrocostus lactone, yielding a mixture of 5-hydroxy-dehydrocostus lactone and isozaluzanin C. nih.gov This transformation demonstrates a powerful and more sustainable method for introducing hydroxyl groups into specific positions on the complex molecular framework, a common challenge in natural product synthesis. The ability to use dioxygen as the sole oxidant represents a significant step forward, aligning complex chemical synthesis with the principles of green chemistry. nih.gov

Challenges and Advancements in Complex Natural Product Synthesis

The synthesis of this compound and its analogs falls under the broader, highly challenging field of complex natural product synthesis. This discipline serves as a driving force for innovation in organic chemistry. nih.govacs.org

Key Challenges:

Structural Complexity and Stereocontrol : Natural products like sesquiterpene lactones possess intricate three-dimensional architectures with multiple stereogenic centers. consensus.appijarsct.co.in Replicating the exact spatial arrangement of atoms as found in the natural molecule is a formidable task, as even minor variations can lead to a complete loss of biological activity. consensus.app

Predictability : Despite a vast toolkit of chemical reactions, predicting their outcomes within the context of a complex, functional-group-rich molecule remains a significant challenge for chemists. acs.org

Key Advancements:

Innovative Methodologies : The field is constantly being propelled forward by the development of new synthetic methods. Organocascade catalysis, which allows for the formation of multiple chemical bonds in a single operation, and transition metal-catalyzed reactions have provided powerful tools for constructing complex molecular skeletons with greater efficiency. consensus.appijarsct.co.in

Bio-inspired and Collective Synthesis : Chemists are increasingly drawing inspiration from biosynthetic pathways to design more elegant and efficient synthetic routes. nih.govacs.org Furthermore, strategies like "collective synthesis" aim to create a common molecular intermediate from which numerous different natural products can be derived, avoiding the need to develop a unique synthesis for every target. nih.govconsensus.app

Computational Chemistry : The integration of computational tools has begun to revolutionize synthetic planning. acs.orgijarsct.co.in Computer algorithms can help in designing retrosynthetic pathways and predicting reaction outcomes, thereby accelerating the discovery and optimization of synthetic routes. acs.orgconsensus.app

The journey to synthesize molecules like this compound is not merely about reaching a molecular summit but about developing the tools and strategies that advance the entire field of organic chemistry. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-hydroxy-dehydrocostus lactone |

| This compound |

| Costunolide (B1669451) |

| Dehydrocostus lactone |

| Isozaluzanin C |

| Reynosin |

Structure Activity Relationship Sar and Medicinal Chemistry of 7alpha Hydroxydehydrocostus Lactone

Identification of Key Structural Features for Biological Activity

The biological activities of many sesquiterpene lactones are largely attributed to a common mechanism: the alkylation of biological macromolecules through Michael-type additions. hebmu.edu.cn This reactivity is dictated by the presence of electrophilic centers within the molecule.

Role of the α-Methylene-γ-Lactone Moiety

A paramount structural feature for the biological activity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety. nih.govmdpi.comnih.gov This functional group acts as a crucial alkylating agent, reacting with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, via a Michael-type addition. mdpi.comresearchgate.net This covalent bond formation can lead to the inhibition of key enzymes and proteins involved in various cellular processes.

For instance, studies on sesquiterpene lactones like hymenovin and helenalin, which both possess an α-methylene-γ-lactone group, demonstrated their ability to cause extensive mast cell degranulation. nih.govavma.org When this reactive moiety was blocked by alkylation with the amino acid cysteine, the capacity of these lactones to stimulate histamine (B1213489) release was drastically diminished. nih.govavma.org In contrast, tenulin, a sesquiterpene lactone lacking this feature, exhibited significantly lower activity. nih.govavma.org This underscores the critical role of the α-methylene-γ-lactone in mediating this specific biological effect.

Furthermore, research on alantolactone (B1664491), another eudesmane-type sesquiterpene lactone, has shown that the α-methylene-γ-lactone moiety is essential for its ability to down-regulate the expression of tumor necrosis factor receptor 1 (TNF-R1). mdpi.comnih.gov Structure-activity relationship studies involving eight different eudesmane (B1671778) derivatives confirmed that this specific functional group was necessary to promote the shedding of the TNF-R1 ectodomain. nih.gov

Influence of the Carbocycle and Electrophilic Sites

While the α-methylene-γ-lactone is a primary determinant of activity, the carbocyclic skeleton and other electrophilic sites also significantly influence the biological profile of these compounds. The guaianolide skeleton, a common structural framework for many biologically active sesquiterpene lactones, provides a specific three-dimensional arrangement that positions the reactive moieties for interaction with biological targets. researchgate.net

In the case of 7alpha-hydroxydehydrocostus lactone, the presence of a hydroxyl group at the C7 position has been shown to be a critical factor for certain biological activities. For example, 7α-hydroxydehydrocostus lactone exhibits molluscicidal activity against Biomphalaria glabrata snails, while the parent compound, dehydrocostus lactone, is inactive. scielo.org.mx This suggests that the hydroxyl group plays a key role in the interaction with the biological target responsible for this effect.

Furthermore, 7α-hydroxydehydrocostus lactone is a significantly more potent inhibitor of mammalian phosphofructokinase (PFK) than dehydrocostus lactone, showing a twenty-fold higher in vitro inhibitory activity. scielo.org.mx It is hypothesized that the hydroxyl group may enhance this inhibition by forming a hydrogen bond with the active site of the enzyme. scielo.org.mx

Rational Design and Synthesis of Analogs and Derivatives

The understanding of structure-activity relationships has guided the rational design and synthesis of analogs and derivatives of dehydrocostus lactone and related compounds to enhance their therapeutic potential and selectivity.

Synthesis and Evaluation of 13-Amino Derivatives

A significant strategy in modifying dehydrocostus lactone involves the synthesis of 13-amino derivatives through a Michael addition reaction at the C-13 position of the α-methylene-γ-lactone ring. researchgate.netnih.govplos.org This modification aims to increase water solubility and potentially create prodrugs that can release the active compound under specific physiological conditions. researchgate.netplos.org

A study involving the synthesis of several 13-amino derivatives of dehydrocostus lactone using various primary and secondary amines demonstrated that these modifications can lead to greatly enhanced selective toxicity against breast cancer cells. nih.govnih.gov For instance, the parent compound, dehydrocostus lactone (DHLC), showed cytotoxicity against both cancerous (HCC70 and MCF-7) and non-tumorigenic (MCF-12A) cell lines. nih.govplos.org However, most of the synthesized amino derivatives displayed low micromolar IC50 values against the breast cancer cell lines while exhibiting reduced toxicity towards the non-tumorigenic cells, resulting in significantly improved selectivity indices. nih.govplos.orgnih.gov

The following table summarizes the cytotoxic activities of dehydrocostus lactone and two of its 13-amino derivatives:

| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |

| Dehydrocostus lactone (DHLC) | HCC70 | 1.11 | 0.06 |

| MCF-7 | 24.70 | 0.01 | |

| MCF-12A | 0.07 | ||

| DHLC-1 | HCC70 | 0.64 | |

| MCF-7 | 0.07 | 121 | |

| MCF-12A | 8.47 | ||

| DHLC-2 | HCC70 | 1.48 | |

| MCF-7 | 0.07 | 126.86 | |

| MCF-12A | 8.88 | ||

| Data sourced from a study on 13-amino derivatives of dehydrocostus lactone. nih.gov |

Exploration of Hydroxylated and other Functionalized Analogs

The significant impact of the 7α-hydroxyl group on the biological activity of dehydrocostus lactone has prompted the exploration of other hydroxylated analogs. scielo.org.mx The synthesis of 11-hydroxylated sesquiterpene lactones has been pursued with the hypothesis that they might exhibit biological activities similar to their 7-hydroxy counterparts, particularly in the context of PFK inhibition. scielo.org.mx

Other functional modifications have also been investigated. For example, in a study on 1β-hydroxy alantolactone, another sesquiterpene lactone, derivatives were created by oxidizing the C1-OH group to a ketone, which resulted in slightly stronger cytotoxic activity. researchgate.net Conversely, esterification of the C1-OH group and reduction of the C13-methylene led to a decrease or complete loss of activity, respectively. researchgate.net These findings highlight the sensitivity of biological activity to even minor structural changes.

Impact of Functional Group Modifications on Biological Efficacy in Research Models

The modification of functional groups in dehydrocostus lactone and its analogs has a profound impact on their biological efficacy, as demonstrated in various research models. The introduction of amino groups at the C-13 position not only alters the cytotoxicity profile but also improves the predicted drug-like properties. researchgate.netnih.govnih.gov In silico docking studies have shown that these amino derivatives can have improved binding energies to protein kinases, such as protein kinase C (PKC) theta and iota, which are involved in cell division. researchgate.netnih.gov This suggests that the modifications can enhance the interaction with specific molecular targets.

The improved selectivity of the 13-amino derivatives for cancer cells over non-tumorigenic cells is a critical finding. nih.govplos.orgnih.gov This selectivity is crucial for the development of safer and more effective anticancer agents. The addition of an amine to the α,β-unsaturated system can mask the reactive Michael acceptor from other nucleophiles, potentially reducing off-target effects. plos.org

Pre Clinical Pharmacological Investigations and Diverse Biological Activities of 7alpha Hydroxydehydrocostus Lactone in Vitro and in Vivo Research Models

Anti-cancer Research

7alpha-Hydroxydehydrocostus lactone, a naturally occurring sesquiterpene lactone, has garnered significant attention for its potential anti-cancer properties. Pre-clinical studies using both in vitro and in vivo models have demonstrated its ability to impede cancer progression through various mechanisms, including inhibiting cell growth, inducing programmed cell death, and hindering metastasis.

Inhibition of Cell Viability and Proliferation in Diverse Cancer Cell Lines

This compound (referred to as DHC or DHE in some studies) has consistently demonstrated the ability to inhibit the survival and proliferation of a wide array of cancer cells. These inhibitory effects are typically observed to be dependent on both the concentration of the compound and the duration of exposure.

In human lung cancer cell lines A549 and H460, DHC was shown to suppress cell growth in a time- and dose-dependent manner. Similarly, in human laryngeal carcinoma cells (Hep-2 and TU212), it effectively inhibited viability and proliferation. The compound also displayed significant growth-inhibitory effects on BON-1 gastrinoma cancer cells, with IC50 values of 71.9 μM and 52.3 μM at 24 and 48 hours, respectively.

The anti-proliferative activity of this compound extends to other cancer types as well. Studies have reported its efficacy against glioblastoma cells (U118, U251, and U87), cervical cancer cells (HeLa and C33a), and esophageal squamous cell carcinoma (ESCC) cells. In laryngeal carcinoma cells, it was noted that the compound showed less cytotoxicity towards the normal human larynx epithelial HBE cell line, suggesting a degree of selectivity for cancer cells.

Here is a summary of the inhibitory effects of this compound on various cancer cell lines:

| Cancer Cell Line | Observed Effects | Reference |

| A549 (Lung) | Time- and dose-dependent growth suppression. | |

| H460 (Lung) | Time- and dose-dependent growth suppression. | |

| Hep-2 (Laryngeal) | Inhibition of viability and proliferation. | |

| TU212 (Laryngeal) | Inhibition of viability and proliferation. | |

| BON-1 (Gastrinoma) | Time- and concentration-dependent growth inhibition. | |

| U87, U118, U251 (Glioblastoma) | Significant inhibition of viability and proliferation. | |

| HeLa, C33a (Cervical) | Significant inhibition of proliferation. | |

| ESCC | Reduced viability. |

Induction of Apoptosis and Programmed Cell Death Pathways

A key mechanism underlying the anti-cancer effects of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells in a controlled manner.

In lung cancer cells, co-treatment with DHC enhanced the apoptosis-inducing effects of the chemotherapy drug doxorubicin (B1662922) by activating caspase-9 and caspase-3, leading to the cleavage of PARP, a key protein involved in DNA repair. For gastrinoma cancer cells, the compound was found to induce apoptosis, which was confirmed by DNA fragmentation analysis.

The induction of apoptosis in glioblastoma cells by DHE occurs through the intrinsic mitochondrial pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, a critical event in initiating the apoptotic cascade. Western blot analysis revealed a reduction in the anti-apoptotic protein Bcl-2 and an increase in the cleavage of procaspase-9 and procaspase-3, further confirming the activation of the mitochondrial apoptotic pathway.

Similar findings have been reported in other cancer types. In esophageal squamous cell carcinoma cells, the compound induced apoptosis, as shown by flow cytometry, Hoechst staining, and caspase-3 activity assays. In laryngeal carcinoma cells, it stimulated apoptosis in a dose-dependent manner, confirmed by flow cytometry and Hoechst 33258 staining. The mechanisms in laryngeal cancer involve the activation of the mitochondrial apoptosis pathway by inhibiting the PI3K/Akt/Bad signaling pathway and stimulating the endoplasmic reticulum stress-mediated apoptosis pathway.

Modulation of Cell Cycle Progression (e.g., G1, S, G2/M, Sub-G1 arrest)

In addition to inducing apoptosis, this compound can disrupt the normal cell cycle progression in cancer cells, leading to cell cycle arrest at specific phases. This prevents the cells from dividing and proliferating.

In gastrinoma (BON-1) cells, treatment with the compound led to a significant increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptotic cells. The percentage of sub-G1 cells increased from 8.1% in untreated cells to 56.9% in cells treated with a 100 μM dose.

Studies on esophageal squamous cell carcinoma cells also demonstrated that the compound induces cell cycle arrest. Furthermore, in human umbilical vein endothelial cells (HUVECs), DHC caused G0/G1 cell cycle arrest. This was associated with the downregulation of cyclin D1 expression, which in turn suppressed the phosphorylation of the retinoblastoma protein and inhibited the expression of cyclin A and cdk2. Research on acquired aromatase inhibitor-resistant breast cancer has shown that other compounds can induce G2/M arrest, highlighting a common anti-cancer strategy of cell cycle modulation.

Effects on Metastasis and Angiogenesis in Experimental Models

The spread of cancer cells to distant organs, known as metastasis, and the formation of new blood vessels to supply tumors, called angiogenesis, are critical processes in cancer progression. This compound has shown potential in inhibiting both of these phenomena.

In an in vivo mouse model, DHC was found to suppress angiogenesis and enhance the anti-angiogenic properties of doxorubicin. Matrigel plug assays showed that the combination of DHC and doxorubicin resulted in avascular, pale white plugs, indicating a significant inhibition of new blood vessel formation. The mechanism for this is thought to be through the suppression of the Akt/GSK-3β pathway and the inhibition of matrix metalloproteinases (MMPs) 2 and 9.

Further studies have confirmed the anti-angiogenic effects of this compound. It was shown to inhibit the growth and survival of human lung cancer A549 cells and reduce the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. In a concentration-dependent manner, it also inhibited neo-vascularization induced by growth factors in vivo. The anti-angiogenic mechanism involves the induction of G0/G1 cell cycle arrest in HUVECs by abrogating the Akt/GSK-3β/cyclin D1 and mTOR signaling pathways.

Regarding metastasis, DHC has been shown to inhibit the migration of A549 lung cancer cells in a wound-healing assay. It also synergistically inhibited the expression of MMP-2 and MMP-9 genes when combined with doxorubicin. These MMPs are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. In cervical cancer cells, the compound significantly inhibited cell invasion in a dose- and time-dependent manner.

Overcoming Multidrug Resistance in Cancer Cell Models

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to multiple chemotherapy drugs. Some natural compounds have shown promise in overcoming this resistance.

While direct studies on this compound's ability to reverse MDR are limited, its enhancement of the chemotherapeutic potential of doxorubicin in lung cancer suggests a potential role in sensitizing cancer cells to conventional therapies. By inducing cell death and limiting metastasis, it can work in concert with other drugs to achieve a more potent anti-cancer effect. The broader class of sesquiterpene lactones, to which this compound belongs, has been investigated for its potential to reverse MDR.

Anti-inflammatory and Immunomodulatory Research

Beyond its anti-cancer properties, this compound exhibits significant anti-inflammatory and immunomodulatory activities. These effects are often linked to its ability to modulate key signaling pathways involved in the inflammatory response.

The compound has been shown to possess anti-inflammatory properties by inhibiting the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are key transcription factors in the inflammatory response. It also suppresses the expression of cyclooxygenase-2 (COX-2) and interferon-inducible protein-10.

In glioblastoma cells, DHE significantly suppressed COX-2 expression by inhibiting the phosphorylation of IKKβ, which

Modulation of Pro-inflammatory Mediators (e.g., NO, COX-2, Chemokines)

Research into the anti-inflammatory properties of this compound, a sesquiterpene lactone, has shown its potential to modulate key inflammatory molecules. While direct studies on this compound are part of a broader investigation into related compounds, the findings for similar sesquiterpene lactones provide a basis for understanding its potential mechanisms. For instance, the related compound dehydrocostus lactone has been observed to suppress the expression of inflammatory mediators. nih.gov

Studies on other sesquiterpene lactones, such as 7-hydroxyfrullanolide, have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This suggests that compounds within this class, including this compound, may exert their anti-inflammatory effects by targeting the production of these critical signaling molecules. The anti-allergic properties of dehydrocostus lactone have been linked to its capacity to reduce chemokine mRNA expression, further highlighting the potential of these compounds to interfere with inflammatory processes. researchgate.net

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, STATs)

A significant aspect of the anti-inflammatory action of sesquiterpene lactones like dehydrocostus lactone involves the inhibition of major inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, and its suppression is a key mechanism for the anti-inflammatory effects of dehydrocostus lactone. nih.govresearchgate.net This compound has been shown to inhibit the phosphorylation of NF-κB, a critical step in its activation. nih.gov By doing so, it can prevent the transcription of numerous pro-inflammatory genes. nih.gov

The activation of NF-κB is a central event in the development of various inflammatory conditions, as it triggers the production of pro-inflammatory cytokines and chemokines that contribute to tissue damage. nih.gov Dehydrocostus lactone has been found to regulate the activation of the NF-κB signaling pathway, which is known to be a master regulator of inflammation in various diseases. nih.gov Furthermore, the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is another critical pathway in inflammation, often interacting with the NF-κB pathway. nih.gov While direct evidence for this compound is still emerging, the established effects of related compounds on these pathways provide a strong indication of its potential mechanisms.

Effects on Cytotoxic T Lymphocyte (CTL) Activity and ICAM-1 Induction

The immunomodulatory effects of sesquiterpene lactones also extend to their influence on cellular immune responses. While specific data on this compound's effect on cytotoxic T lymphocyte (CTL) activity and Intercellular Adhesion Molecule-1 (ICAM-1) induction is not extensively detailed in the provided results, the broader class of sesquiterpene lactones is known for its immunomodulatory properties. nih.gov ICAM-1 is an important molecule in the immune response, facilitating the adhesion of leukocytes to the endothelium and their subsequent migration to sites of inflammation. The ability of a compound to modulate ICAM-1 expression could significantly impact the inflammatory cascade.

Anti-microbial and Anti-parasitic Research

Efficacy Against Bacterial and Fungal Pathogens in Research Models

This compound and related compounds have demonstrated notable activity against a range of microbial pathogens in preclinical studies. Dehydrocostus lactone, a closely related sesquiterpene lactone, has shown promising antibacterial activity against various human pathogenic bacteria. nih.govresearchgate.net In particular, Escherichia coli has been identified as a sensitive bacterium to this compound. nih.govresearchgate.net The antibacterial potential of dehydrocostus lactone has been confirmed in multiple studies, highlighting its broad-spectrum capabilities. nih.gov

In the realm of antifungal research, dehydrocostus lactone has been shown to be effective against Candida albicans, a common fungal pathogen. nih.gov It has been observed to inhibit the growth and biofilm formation of this yeast. nih.gov The antifungal mechanism appears to involve causing damage to the cell membrane and inducing the overproduction of reactive oxygen species (ROS) within the fungal cells. nih.gov Further research has also demonstrated the fungicidal activity of dehydrocostus lactone against several phytopathogenic fungi, including Colletotrichum species and Fusarium oxysporum. nih.gov

Table 1: In Vitro Antibacterial Activity of Dehydrocostus Lactone

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Sensitive | nih.govresearchgate.net |

| Various human pathogenic bacteria | Promising activity | nih.govresearchgate.net |

Table 2: In Vitro Antifungal Activity of Dehydrocostus Lactone

| Fungal Pathogen | Effect | Reference |

|---|---|---|

| Candida albicans | Inhibits growth and biofilm formation | nih.gov |

| Colletotrichum acutatum | Fungicidal | nih.gov |

| Colletotrichum fragariae | Fungicidal | nih.gov |

| Colletotrichum gloeosporioides | Fungicidal | nih.gov |

| Fusarium oxysporum | Fungicidal | nih.gov |

| Botrytis cinerea | Fungicidal | nih.gov |

| Phomopsis sp. | Fungicidal | nih.gov |

Antiprotozoal Activities (e.g., Leishmanicidal, Antitrypanosomal)

The antiprotozoal potential of sesquiterpene lactones, including compounds related to this compound, is a significant area of investigation. Dehydrocostus lactone has exhibited potent leishmanicidal activity against Leishmania major and Leishmania tropica promastigotes, even showing greater activity than the standard drug miltefosine (B1683995) in in vitro tests. nih.gov The α-methylene-γ-lactone functional group present in these compounds is believed to be crucial for their antiprotozoal effects. nih.gov

The mechanism of action for the leishmanicidal activity of sesquiterpene lactones is thought to involve the generation of oxidative stress within the parasite. nih.govresearchgate.net These compounds can react with sulfhydryl groups, potentially inhibiting key enzymes involved in the parasite's defense against oxidative stress, leading to a damaging accumulation of reactive oxygen species. nih.govresearchgate.net Studies have also explored the activity of a range of sesquiterpene lactones against other protozoa, such as Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, with some compounds demonstrating high potency. nih.govnih.gov

Table 3: Antiprotozoal Activity of Dehydrocostus Lactone

| Protozoan Parasite | Activity | Reference |

|---|---|---|

| Leishmania major | Leishmanicidal | nih.gov |

| Leishmania tropica | Leishmanicidal | nih.gov |

Antiviral Properties

The antiviral activity of sesquiterpene lactones is an emerging area of research. While specific studies on this compound are limited in the provided results, related compounds have shown promise. For instance, a study on sesquiterpene lactones from Centipeda minima found that several compounds, particularly those with an α,β-unsaturated cyclopentenone moiety, exhibited antiviral activity against the influenza A virus. researchgate.net One compound, brevilin A, demonstrated strong anti-influenza activity by affecting the intracellular replication of the virus. researchgate.net This suggests that the structural features common to many sesquiterpene lactones may confer antiviral properties, warranting further investigation into the potential of this compound in this area.

Other Biological Activities Under Investigation in Pre-clinical Models

Beyond its more extensively studied properties, this compound has been investigated for a range of other potential therapeutic effects in preclinical models. These explorations aim to uncover the broader pharmacological profile of this sesquiterpene lactone.

The potential for sesquiterpene lactones to offer neuroprotective benefits is an area of growing interest. Some compounds within this class have been shown to possess anti-inflammatory and other properties that could be beneficial in the context of neurodegenerative diseases. For instance, studies on other guaianolide sesquiterpene lactones have demonstrated anti-neuroinflammatory activity. nih.gov Additionally, research into different sesquiterpene lactones has indicated potential neuroprotective effects against glutamate-induced neurotoxicity in primary cultured rat cortical cells. nih.gov The broader class of sesquiterpene lactones has also been noted for its potential in preventing neurodegeneration. nih.gov However, a thorough review of the scientific literature reveals a lack of specific preclinical studies investigating the neuroprotective and neuro-modulatory activities of this compound itself.

The investigation of natural compounds for the treatment of peptic ulcers is a significant area of pharmacological research. Certain sesquiterpene lactones of the guaianolide type have been identified as having anti-ulcerogenic properties. For example, chlorojanerin, 13-acetyl solstitialin A, and solstitialin A have demonstrated efficacy in various in vivo ulcer models in rats and mice. nih.gov These compounds were effective in preventing lesions induced by a variety of agents and were also shown to inhibit gastric acidity. nih.gov Despite these promising findings within the guaianolide class, there is a notable absence of specific preclinical in vivo research on the anti-ulcer activity of this compound.

This compound has been identified as a potent molluscicidal agent, particularly against the snail Biomphalaria glabrata. This snail is a crucial intermediate host in the life cycle of the parasite responsible for schistosomiasis, a major human disease. The molluscicidal action of this compound is closely linked to its ability to inhibit key enzymes in the snail's metabolism. Research has shown a direct correlation between the molluscicidal potency of sesquiterpene lactones and their effectiveness as inhibitors of the enzyme phosphofructokinase (PFK).

| Compound | Molluscicidal Activity Correlation | Target Organism |

| This compound | Correlates with potency as a PFK inhibitor. | Biomphalaria glabrata |

One of the most significant biological activities of this compound identified in preclinical studies is its potent and irreversible inhibition of the enzyme phosphofructokinase (PFK). PFK is a key regulatory enzyme in the glycolysis pathway, which is central to energy metabolism. The inhibitory action of this compound is attributed to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophiles, such as the thiol groups of cysteine residues in the enzyme's active site.

Studies have shown that the presence of a hydroxyl group in the proximity of the lactone functionality, as is the case with the 7-alpha-hydroxy group in this compound, significantly enhances the inhibition of PFK. In comparative studies, this compound was found to be approximately 25 times more effective at inhibiting PFK than its parent compound, dehydrocostus lactone.

Table of Phosphofructokinase Inhibition Data

| Compound | Apparent Ki (mM) | Efficacy |

| This compound | 0.076 | High |

| Dehydrocostus lactone | 1.88 | Moderate |

Molecular Mechanisms and Cellular Targets of 7alpha Hydroxydehydrocostus Lactone Action

Investigation of Protein Target Identification and Binding Interactions

Research has identified IκB kinase β (IKKβ) as a direct molecular target of 7alpha-Hydroxydehydrocostus lactone. nih.gov Studies using glioblastoma cells have shown that this compound can bind to the ATP-binding site of IKKβ. nih.gov This interaction is crucial as it inhibits the kinase activity of IKKβ, a key regulator of the NF-κB signaling pathway. The binding prevents the phosphorylation of IKKβ, which in turn abrogates the subsequent steps in the NF-κB cascade, including NF-κB binding to promoter regions of target genes like COX-2. nih.gov This targeted interaction highlights a specific mechanism through which this compound exerts its anti-inflammatory and anti-cancer effects.

Modulation of Gene Expression and Epigenetic Effects

The interaction of this compound with signaling pathways leads to significant modulation of gene expression. By inhibiting the NF-κB pathway, it suppresses the expression of NF-κB target genes. nih.gov For instance, it has been shown to significantly suppress the expression of Cyclooxygenase-2 (COX-2) by preventing NF-κB and the co-activator p300 from binding to the COX-2 promoter. nih.gov

Furthermore, it regulates the expression of genes involved in osteoclast differentiation, such as the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). nih.gov Its inhibitory action on IKK and JNK signaling pathways contributes to the suppression of NFATc1 expression. nih.gov The compound also affects the expression of c-Fos, a major component of the AP-1 transcription factor, which is also a downstream target of NF-κB signaling. nih.gov There is currently limited specific information available regarding the epigenetic effects of this compound.

Intervention in Cellular Signaling Pathways

This compound is known to intervene in several critical cellular signaling pathways, which underlies its diverse biological activities.

A primary mechanism of action for this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This pathway is a cornerstone of inflammatory responses. The compound directly targets IκB kinase β (IKKβ), a critical upstream kinase in the NF-κB cascade. nih.gov By binding to the ATP-binding site of IKKβ, it inhibits its phosphorylation. nih.gov This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit is not released and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. nih.govnih.gov This inhibitory effect on the IKKβ/NF-κB axis has been observed in various cell types, including glioblastoma cells and nucleus pulposus cells. nih.govnih.gov

Table 1: Effects on NF-κB and IKKβ Pathway Components

| Target Protein | Effect of this compound | Downstream Consequence | Cell Type |

| IKKβ | Inhibition of phosphorylation by binding to its ATP-binding site. nih.gov | Abrogation of NF-κB binding and p300 recruitment to the COX-2 promoter. nih.gov | Glioblastoma cells (U118, U251, U87) nih.gov |

| NF-κB | Suppression of activation and nuclear translocation. nih.govnih.gov | Inhibition of pro-inflammatory gene expression. nih.gov | Nucleus pulposus cells nih.gov |

| c-Fos | Inhibition of expression. nih.gov | Attenuation of osteoclast differentiation. nih.gov | Bone marrow macrophages nih.gov |

The Signal Transducer and Activator of Transcription (STAT) proteins are crucial for signaling pathways that govern cell growth, differentiation, and immune responses. nih.govmdpi.com While direct modulation of STAT1 and STAT3 by this compound is an area of ongoing investigation, some studies on similar compounds and related pathways provide insights. For instance, other sesquiterpene lactones have been found to down-modulate STAT3 activation. mdpi.com STAT proteins, particularly STAT1 and STAT3, often have opposing roles in inflammation and cell survival. mdpi.commdpi.com Given that NF-κB activation can influence STAT3 signaling, the inhibition of NF-κB by this compound could indirectly affect STAT3 activity.